Cas no 878273-33-7 ((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2S)-3-(4-クロロフェニル)-2-{(プロプ-2-エン-1-イルオキシ)カルボニルアミノ}プロパン酸は、キラルなフェニルアラニン誘導体であり、有機合成や医薬品中間体として重要な化合物です。特徴的なプロペニルオキシカルボニル(Poc)保護基を有し、アミノ基の選択的脱保護が可能なため、ペプチド合成や官能基変換に優れた反応性を示します。4-クロロフェニル基による疎水性と立体障害のバランスが良好で、生体適合性材料や薬理活性分子の設計において構造制御に寄与します。高い光学純度と安定性を兼ね備え、触媒的不斉合成や創薬研究における多用途なビルディングブロックとして利用価値が高いです。

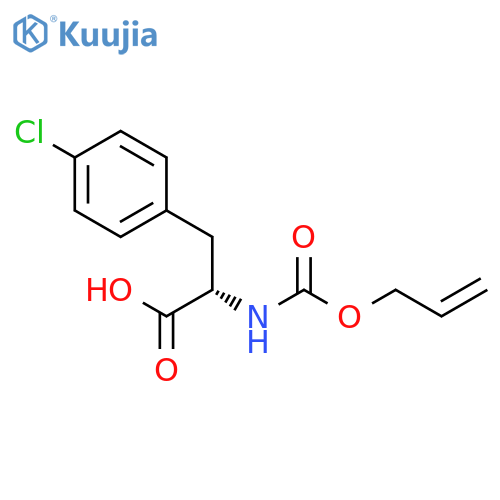

878273-33-7 structure

商品名:(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid

CAS番号:878273-33-7

MF:C13H14ClNO4

メガワット:283.707562923431

MDL:MFCD34626525

CID:4279685

PubChem ID:165907658

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Phenylalanine, 4-chloro-N-[(2-propenyloxy)carbonyl]-

- (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid

- (2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

- 878273-33-7

- EN300-28286752

-

- MDL: MFCD34626525

- インチ: InChI=1S/C13H14ClNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m0/s1

- InChIKey: WPVFVMBLTZZJDB-NSHDSACASA-N

計算された属性

- せいみつぶんしりょう: 283.0611356Da

- どういたいしつりょう: 283.0611356Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28286752-5.0g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-28286752-0.5g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 0.5g |

$520.0 | 2023-09-08 | ||

| Enamine | EN300-28286752-1g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 1g |

$541.0 | 2023-09-08 | ||

| Enamine | EN300-28286752-0.25g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 0.25g |

$498.0 | 2023-09-08 | ||

| Enamine | EN300-28286752-10.0g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-28286752-0.1g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 0.1g |

$476.0 | 2023-09-08 | ||

| Enamine | EN300-28286752-1.0g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-28286752-2.5g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 2.5g |

$1063.0 | 2023-09-08 | ||

| Enamine | EN300-28286752-0.05g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 0.05g |

$455.0 | 2023-09-08 | ||

| Enamine | EN300-28286752-10g |

(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

878273-33-7 | 10g |

$2331.0 | 2023-09-08 |

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

878273-33-7 ((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量